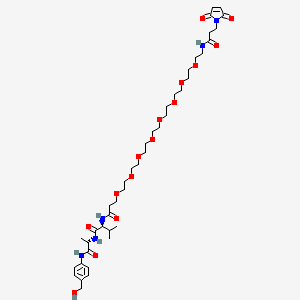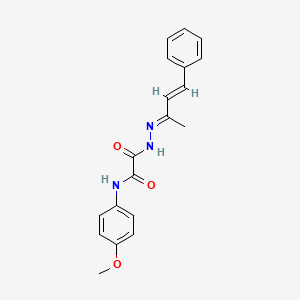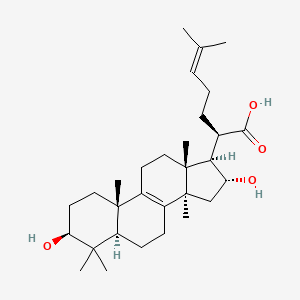
Thalidomide-NH-amido-PEG4-C2-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-NH-amido-PEG4-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-amido-PEG4-C2-NH2 involves the conjugation of a Thalidomide-based cereblon ligand with a PEG4 linker and a terminal amine. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable activating agent to form an intermediate.
Linker Attachment: The activated Thalidomide intermediate is then reacted with a PEG4 linker under controlled conditions to form the conjugate.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the Thalidomide intermediate and PEG4 linker.
Purification: The crude product is purified using techniques such as chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-NH-amido-PEG4-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the amine and PEG4 linker sites.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Thalidomide-NH-amido-PEG4-C2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Thalidomide-NH-amido-PEG4-C2-NH2 exerts its effects by targeting the cereblon protein, a component of the E3 ubiquitin ligase complex. The compound binds to cereblon, facilitating the recruitment of target proteins to the ubiquitin-proteasome system for degradation. This process involves the following steps:
Binding to Cereblon: The Thalidomide-based ligand binds to cereblon.
Recruitment of Target Proteins: The PEG4 linker facilitates the recruitment of target proteins to the complex.
Ubiquitination and Degradation: The target proteins are ubiquitinated and subsequently degraded by the proteasome
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide-O-amido-PEG4-C2-NH2: A similar compound with an oxygen atom in place of the nitrogen atom in the linker.
Thalidomide-O-amido-PEG4-C2-NH2 hydrochloride: The hydrochloride salt form of the compound, offering improved stability.
Uniqueness
Thalidomide-NH-amido-PEG4-C2-NH2 is unique due to its specific structure, which allows for efficient binding to cereblon and effective recruitment of target proteins for degradation. Its PEG4 linker provides flexibility and optimal spacing between the ligands, enhancing its efficacy in PROTAC applications .
Propiedades
Fórmula molecular |
C25H35N5O9 |
|---|---|
Peso molecular |
549.6 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C25H35N5O9/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33) |
Clave InChI |
JNAXELNKDXMGBD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)



![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)


![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)

![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

